molecular formula C15H17BrN2O3 B2802401 (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 362718-04-5

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Numéro de catalogue B2802401
Numéro CAS: 362718-04-5
Poids moléculaire: 353.216
Clé InChI: MGODDYATSIEQHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential applications in cancer therapy. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations.

Mécanisme D'action

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 exerts its antitumor effects through a complex mechanism of action that involves the inhibition of multiple signaling pathways. By inhibiting Raf-1 and B-Raf, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 prevents the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Additionally, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 inhibits VEGFR-2, which is involved in angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on tumor growth and angiogenesis, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 is its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis. This makes it a potentially useful therapeutic agent for a variety of cancer types. However, one limitation of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 is its relatively short half-life, which may limit its effectiveness in clinical settings.

Orientations Futures

There are several potential future directions for research on (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006. One area of interest is the development of combination therapies that include (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 and other targeted agents. Additionally, there is ongoing research on the use of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 in combination with immunotherapy, which may enhance its antitumor effects. Finally, there is interest in developing new formulations of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 that may improve its pharmacokinetic properties and increase its efficacy in clinical settings.

Méthodes De Synthèse

The synthesis of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 involves a multi-step process that begins with the reaction of 3-bromo-5-ethoxyphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with ethyl cyanoacetate to yield 3-(3-bromo-5-ethoxyphenyl)-2-cyanoacrylic acid ethyl ester. The final step involves the reaction of this intermediate with N-isopropyl-N'-phenylurea to form (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006.

Applications De Recherche Scientifique

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor 2 (VEGFR-2). In preclinical studies, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has demonstrated significant antitumor activity in a variety of cancer models, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Propriétés

IUPAC Name

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-4-21-13-7-10(6-12(16)14(13)19)5-11(8-17)15(20)18-9(2)3/h5-7,9,19H,4H2,1-3H3,(H,18,20)/b11-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODDYATSIEQHB-WZUFQYTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC(C)C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC(C)C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.